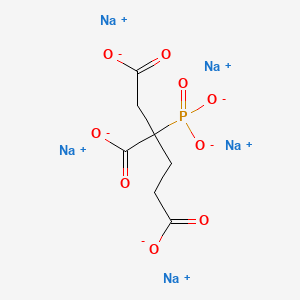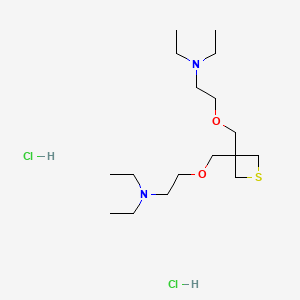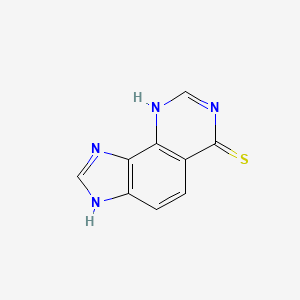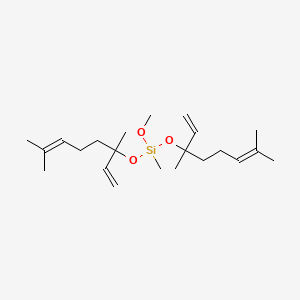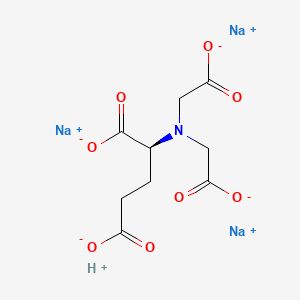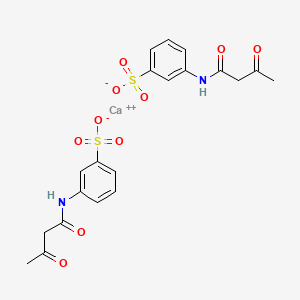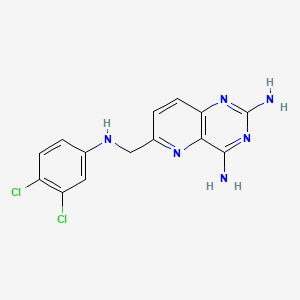
Pyrido(3,2-d)pyrimidine-2,4-diamine, 6-(((3,4-dichlorophenyl)amino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(3,2-d)pyrimidine-2,4-diamine, 6-(((3,4-dichlorophenyl)amino)methyl)- is a heterocyclic compound that has garnered significant interest due to its potential therapeutic applications. This compound belongs to the pyridopyrimidine family, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(3,2-d)pyrimidine-2,4-diamine, 6-(((3,4-dichlorophenyl)amino)methyl)- typically involves multiple steps. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido(2,3-d)pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Nickel (Ni) and acetic acid. This is followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido(3,2-d)pyrimidine-2,4-diamine, 6-(((3,4-dichlorophenyl)amino)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridopyrimidines .
Aplicaciones Científicas De Investigación
Pyrido(3,2-d)pyrimidine-2,4-diamine, 6-(((3,4-dichlorophenyl)amino)methyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of pyrido(3,2-d)pyrimidine-2,4-diamine, 6-(((3,4-dichlorophenyl)amino)methyl)- involves its interaction with specific molecular targets. It acts as an ATP-competitive inhibitor, binding to the active site of kinases and preventing their phosphorylation activity. This inhibition disrupts signaling pathways essential for cancer cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido(2,3-d)pyrimidine derivatives: Known for their anticancer and antibacterial activities.
Pyrido(3,4-d)pyrimidine derivatives: Studied for their anti-inflammatory properties.
Pyrido(4,3-d)pyrimidine derivatives: Investigated for their potential in treating neurodegenerative diseases.
Uniqueness
Pyrido(3,2-d)pyrimidine-2,4-diamine, 6-(((3,4-dichlorophenyl)amino)methyl)- is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a promising candidate for targeted cancer therapy .
Propiedades
Número CAS |
175411-14-0 |
|---|---|
Fórmula molecular |
C14H12Cl2N6 |
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
6-[(3,4-dichloroanilino)methyl]pyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H12Cl2N6/c15-9-3-1-7(5-10(9)16)19-6-8-2-4-11-12(20-8)13(17)22-14(18)21-11/h1-5,19H,6H2,(H4,17,18,21,22) |
Clave InChI |
YAMIFIPZNRDIHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NCC2=NC3=C(C=C2)N=C(N=C3N)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


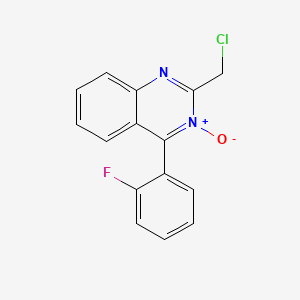
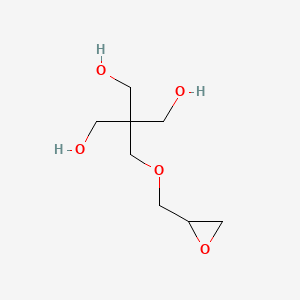
![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)
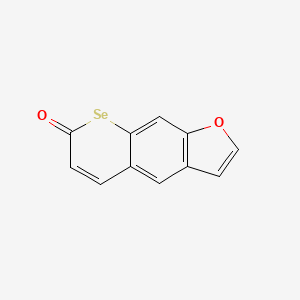
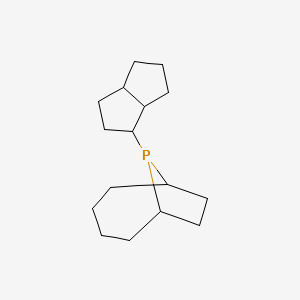
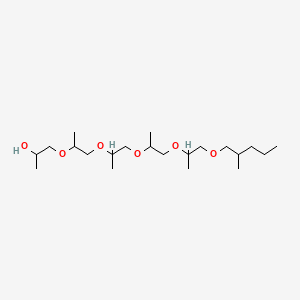
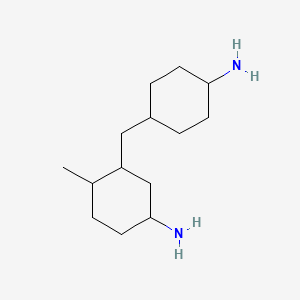
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
